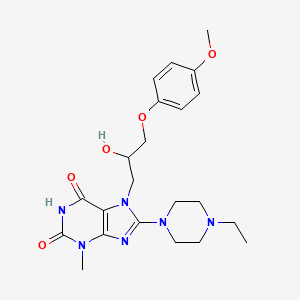

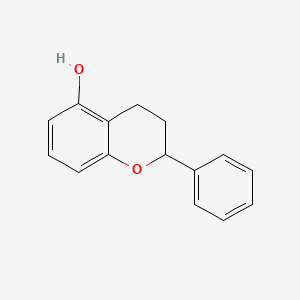

![molecular formula C27H27N3O6S2 B2498755 ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864927-32-2](/img/structure/B2498755.png)

ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in EtOH/TEA solution at room temperature. For example, Mohamed (2014) and Mohamed (2021) described the preparation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing the variety of conditions and reactants that can lead to the synthesis of complex thiazole and pyridine derivatives (Mohamed, 2014) (Mohamed, 2021).

Molecular Structure Analysis

The analysis of molecular structure is crucial for understanding the interactions and properties of a compound. Techniques such as FT-IR, 1H NMR, 13C NMR, and X-ray crystallography are commonly employed. For instance, the study of novel benzothiazole-containing 4H-pyrimido[2,1-b]benzothiazoles derivatives by Bhoi et al. (2016), utilizing microwave-assisted synthesis, offers insights into the structural complexity and diversity attainable within this chemical framework, with characterization achieved through elemental analysis and various spectroscopic methods (Bhoi et al., 2016).

Chemical Reactions and Properties

The reactivity and chemical properties of such compounds are influenced by their unique structures. The synthesis process itself can lead to various derivatives, showcasing the compound's versatility in forming new chemical entities. For example, the reaction of ethyl 3-ethoxymethylene-2,4-dioxovalerate with 2-aminobenzamide analogs leads to the formation of pyrrolo[1,2-α]quinazoline and pyrrolo[1,2-a]benzothiazoline derivatives, indicating the potential for diverse chemical transformations (Kurihara et al., 1980).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Novel benzothiazole derivatives have been synthesized via a microwave-assisted, solvent-free method, showcasing operational simplicity and environmental friendliness. These compounds exhibit antibacterial, antioxidant, and antitubercular activities against Mycobacterium tuberculosis H37RV (Bhoi et al., 2016).

Thiazole-aminopiperidine hybrid analogues were designed, synthesized, and evaluated as inhibitors of Mycobacterium tuberculosis GyrB, displaying promising antituberculosis activity and low cytotoxicity (Jeankumar et al., 2013).

Research into thieno[2,3-c]pyridine derivatives has led to compounds with significant anticancer activity, highlighting the potential of these molecules in cancer therapy (Abdel-Motaal et al., 2020).

Anticancer and Antimicrobial Agents

A study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives revealed their apoptosis-inducing capabilities in breast cancer cells, suggesting their potential as novel therapeutic agents (Gad et al., 2020).

Pyridine derivatives synthesized from 2-amino substituted benzothiazoles demonstrated variable antimicrobial activity, contributing to the search for new antimicrobial agents (Patel et al., 2011).

Propriétés

IUPAC Name |

ethyl 3-(1,3-benzothiazol-2-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O6S2/c1-5-36-27(32)30-11-10-16-21(14-30)38-26(22(16)25-28-17-8-6-7-9-20(17)37-25)29-24(31)15-12-18(33-2)23(35-4)19(13-15)34-3/h6-9,12-13H,5,10-11,14H2,1-4H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHGJPRSTHZQQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

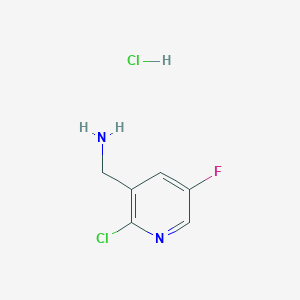

![1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498676.png)

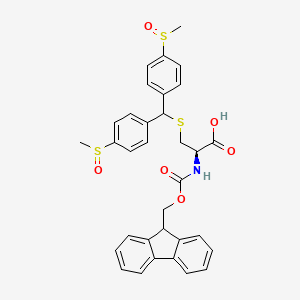

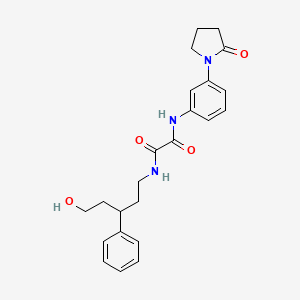

![N-(furan-2-ylmethyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2498680.png)

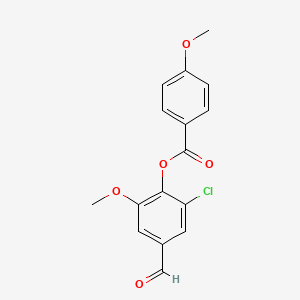

![6-chloro-5-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2498682.png)

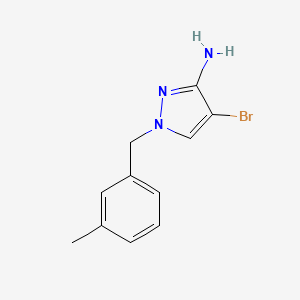

![2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2498684.png)

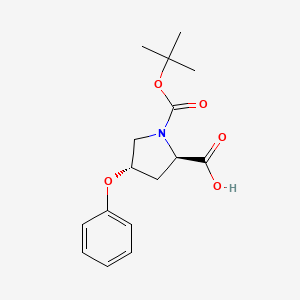

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(benzylsulfonyl)piperidin-1-yl)propan-1-one](/img/structure/B2498691.png)

![5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B2498692.png)